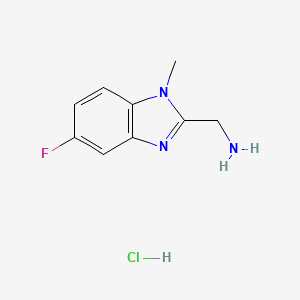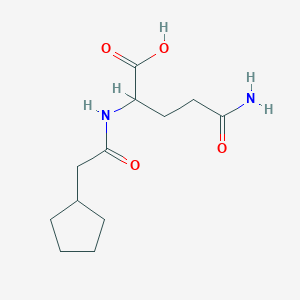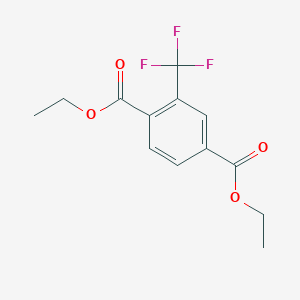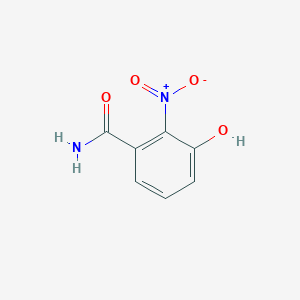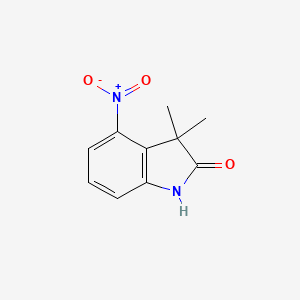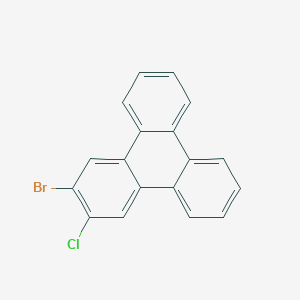
2-Bromo-3-chlorotriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-chlorotriphenylene is an organic compound with the molecular formula C18H10BrCl It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorotriphenylene typically involves the bromination and chlorination of triphenylene. One common method is the electrophilic aromatic substitution reaction, where triphenylene is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Bromo-3-chlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3-chlorotriphenylene or 2-amino-3-chlorotriphenylene can be formed.
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Hydrogenated triphenylene derivatives.
科学研究应用
2-Bromo-3-chlorotriphenylene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
作用机制
The mechanism of action of 2-Bromo-3-chlorotriphenylene in various applications involves its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and chlorine substituents can also influence the compound’s reactivity and interaction with other molecules, affecting its overall performance in different applications.
相似化合物的比较
2-Bromo-3-chlorobenzene: A simpler aromatic compound with similar halogen substituents.
2-Bromo-3-chloronaphthalene: Another polycyclic aromatic compound with bromine and chlorine substituents.
2-Bromo-3-chlorophenanthrene: A compound structurally similar to triphenylene but with a different arrangement of aromatic rings.
Uniqueness: 2-Bromo-3-chlorotriphenylene is unique due to its specific arrangement of bromine and chlorine atoms on the triphenylene core. This arrangement imparts distinct electronic properties, making it particularly useful in applications requiring precise control over electronic behavior, such as in organic electronics and materials science.
属性
分子式 |
C18H10BrCl |
|---|---|
分子量 |
341.6 g/mol |
IUPAC 名称 |
2-bromo-3-chlorotriphenylene |
InChI |
InChI=1S/C18H10BrCl/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H |
InChI 键 |
CVSGYDCZRGUZPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


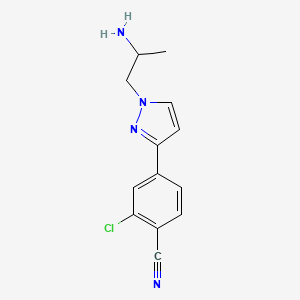
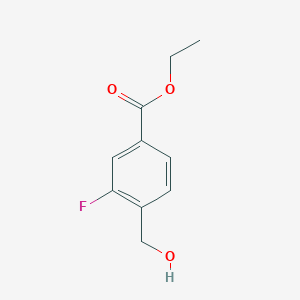
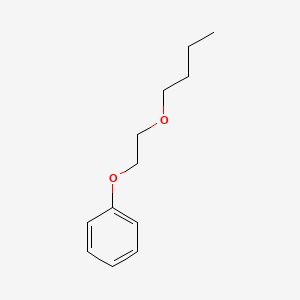
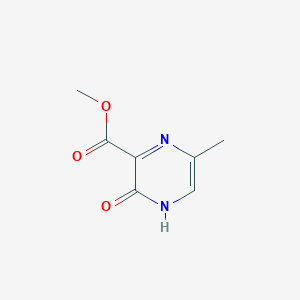
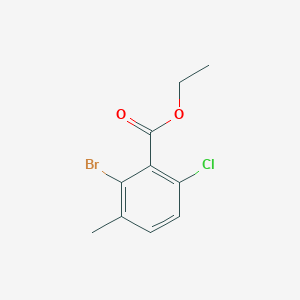

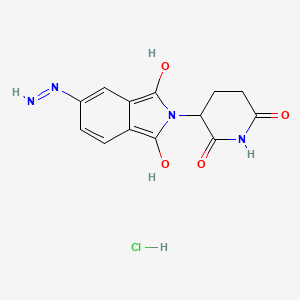
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
